molecular formula C5H7N3O B1296291 1h-Pyrrole-2-carbohydrazide CAS No. 50269-95-9

1h-Pyrrole-2-carbohydrazide

Cat. No.: B1296291
CAS No.: 50269-95-9
M. Wt: 125.13 g/mol
InChI Key: FQIAWPZQJCAPSW-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbohydrazide is a heterocyclic organic compound with the molecular formula C₅H₇N₃O. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

1H-Pyrrole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with other molecules, which can influence its biochemical behavior . The compound’s ability to form intermolecular hydrogen bonds (N-H⋯N and N-H⋯O) suggests that it can interact with proteins and enzymes that have complementary binding sites . These interactions can modulate the activity of these biomolecules, potentially leading to enzyme inhibition or activation.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by stabilizing their active conformation. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can form stable hydrogen bonds, which may contribute to its stability in various experimental conditions . Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or hydrolysis reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and its overall impact on cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues or organelles can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{Pyrrole-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield pyrrole-2-carboxamide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-2-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrrole-2-carboxylic acid: A precursor in the synthesis of 1H-Pyrrole-2-carbohydrazide.

    Pyrrole-2-carboxamide: A reduction product of this compound.

    Pyrrole-2-carboxaldehyde: Another derivative of pyrrole with different functional properties.

Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its potential in medicinal chemistry as an antimicrobial and anticancer agent sets it apart from other pyrrole derivatives .

Properties

IUPAC Name

1H-pyrrole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIAWPZQJCAPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300043
Record name 1h-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50269-95-9
Record name 50269-95-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134466
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Record name 1h-pyrrole-2-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-2-carbohydrazide
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Synthesis routes and methods

Procedure details

Hydrazine monohydrate (31.0, 620 mmol) was added to a mixture of methyl 1H-pyrrole-2-carboxylate and methanol (100 ml) followed by stirring at 65° C. for 15 h. The mixture was evaporated and the product was isolated as a crystalline solid.
Quantity
620 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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